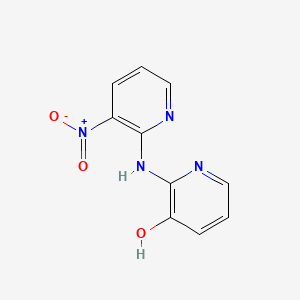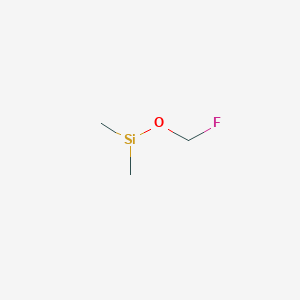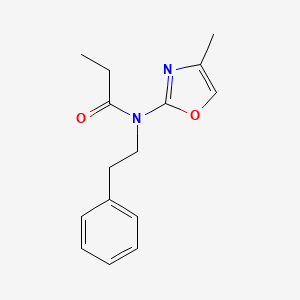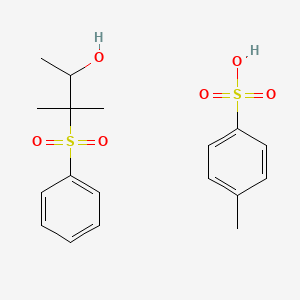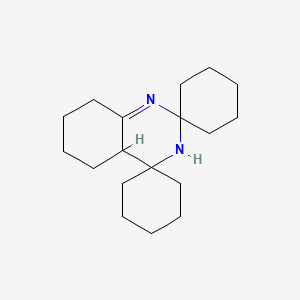
Dispiro(cyclohexane-1,2'(3'H)-quinazoline-4'(4'aH),1''-cyclohexane), 5',6',7',8'-tetrahydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- is a complex organic compound featuring a dispiro structure. This compound is characterized by the presence of two cyclohexane rings and a quinazoline moiety, which are connected through spiro linkages. The tetrahydro designation indicates the presence of hydrogen atoms saturating the quinazoline ring, making it a fully hydrogenated derivative.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the quinazoline ring through cyclization of appropriate precursors.
Spiro Linkage Formation: Introduction of spiro linkages by reacting cyclohexane derivatives with the quinazoline intermediate.
Hydrogenation: Saturation of the quinazoline ring using hydrogenation reactions under specific conditions (e.g., using palladium on carbon as a catalyst).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing advanced catalysts to improve reaction rates and selectivity.
Purification Techniques: Implementing purification methods such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can further hydrogenate any unsaturated bonds present in the molecule.
Substitution: The compound can undergo substitution reactions where specific hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinazoline derivatives with hydroxyl or carbonyl groups.
Reduction: Fully hydrogenated derivatives of the compound.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity in biological systems.
Pathway Modulation: Influence on cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’'-cyclohexane) Derivatives: Compounds with similar dispiro structures but different substituents.
Quinazoline Derivatives: Compounds containing the quinazoline moiety with various functional groups.
Spiro Compounds: Other spiro compounds with different ring systems.
Uniqueness
Dispiro(cyclohexane-1,2’(3’H)-quinazoline-4’(4’aH),1’‘-cyclohexane), 5’,6’,7’,8’-tetrahydro- is unique due to its specific dispiro structure, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing novel compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
53378-71-5 |
|---|---|
Formule moléculaire |
C18H30N2 |
Poids moléculaire |
274.4 g/mol |
InChI |
InChI=1S/C18H30N2/c1-5-11-17(12-6-1)15-9-3-4-10-16(15)19-18(20-17)13-7-2-8-14-18/h15,20H,1-14H2 |
Clé InChI |
SGXQCZNWVQHZMM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C3CCCCC3=NC4(N2)CCCCC4 |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


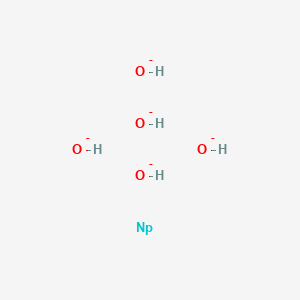
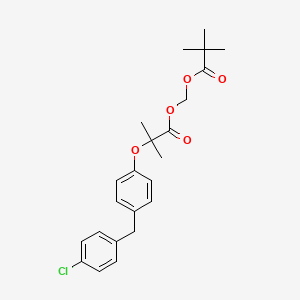


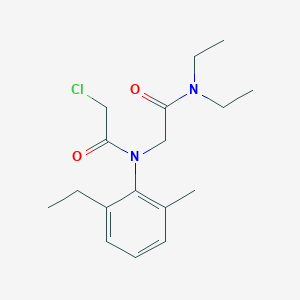
![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)

![Nonyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14632716.png)
